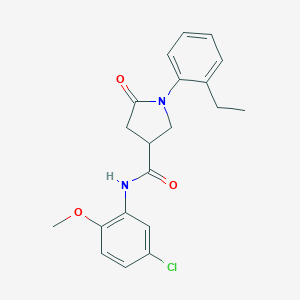
N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, the compound disrupts the normal functioning of cancer cells, leading to their death. It has also been shown to inhibit the growth of bacteria by targeting the bacterial cell wall.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of reactive oxygen species, which are involved in the development of neurodegenerative diseases. Additionally, it has been found to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its broad-spectrum activity against cancer cell lines and bacteria. It also has a relatively low toxicity profile, making it a potentially safe therapeutic agent. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its efficacy in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of research could focus on the development of more efficient synthesis methods to improve the yield of the compound. Another area of research could investigate the potential use of this compound in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies could be conducted to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Overall, the study of this compound has the potential to lead to the development of new and effective therapeutic agents for a variety of diseases.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction between 5-chloro-2-methoxyaniline and 2-ethylbenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reacted with pyrrolidine-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to obtain the final compound.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antimicrobial activity against gram-positive and gram-negative bacteria. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of Parkinson's disease.
Propriétés
Formule moléculaire |
C20H21ClN2O3 |
|---|---|
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-3-13-6-4-5-7-17(13)23-12-14(10-19(23)24)20(25)22-16-11-15(21)8-9-18(16)26-2/h4-9,11,14H,3,10,12H2,1-2H3,(H,22,25) |
Clé InChI |
UQQANYAZTJPALV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
SMILES canonique |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271088.png)
![2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271091.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271094.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271095.png)
![6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271096.png)
![6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271097.png)
![6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271099.png)
![2-methylpropyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B271100.png)


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271105.png)
![2-Oxo-2-(2-toluidino)ethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271107.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271108.png)
![2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271109.png)